Fmoc-Arg(Boc)-OH
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Overview
Description
Fmoc-Arg(Boc)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-arginine (tert-butoxycarbonyl)-OH, is a derivative of the amino acid arginine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process. The Fmoc group is used to temporarily protect the amino group, while the Boc group protects the side chain of arginine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(Boc)-OH typically involves the protection of the amino and side chain groups of arginine. The process begins with the protection of the guanidino group of arginine using the Boc group. This is followed by the protection of the amino group with the Fmoc group. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and reagents like trifluoroacetic acid (TFA) for deprotection steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) allows for efficient production and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Arg(Boc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protecting groups using reagents like piperidine and TFA, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) for Fmoc removal; TFA in DCM for Boc removal.
Coupling: HBTU, DIPEA (N,N-diisopropylethylamine), and DMF for peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated as one of the building blocks .
Scientific Research Applications
Chemistry
Fmoc-Arg(Boc)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the creation of complex peptide sequences .
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based drugs .
Medicine
The compound is utilized in the development of therapeutic peptides and vaccines. Its ability to form stable peptide bonds makes it valuable in drug design and delivery .
Industry
This compound is employed in the production of peptide-based materials, such as hydrogels, which have applications in tissue engineering and regenerative medicine .
Mechanism of Action
The mechanism of action of Fmoc-Arg(Boc)-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The Boc group protects the guanidino group of arginine, ensuring the integrity of the side chain. The removal of these protecting groups at specific stages allows for the formation of peptide bonds and the creation of the desired peptide sequence .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Arg(Boc)-OH, this compound has a Boc-protected lysine side chain and is used in peptide synthesis.
Fmoc-Orn(Boc)-OH: This compound has a Boc-protected ornithine side chain and is also used in SPPS.
Uniqueness
This compound is unique due to the presence of the guanidino group in arginine, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides that require arginine residues for their biological activity .
Properties
IUPAC Name |
5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N4O8/c1-30(2,3)42-28(39)34-26(35-29(40)43-31(4,5)6)32-17-11-16-24(25(36)37)33-27(38)41-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23-24H,11,16-18H2,1-6H3,(H,33,38)(H,36,37)(H2,32,34,35,39,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAALELGEWGQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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